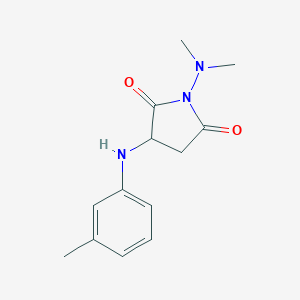![molecular formula C19H20Cl3IN2O B414360 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide CAS No. 302934-65-2](/img/structure/B414360.png)
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H20Cl3IN2O and a molecular weight of 525.647 g/mol . This compound is characterized by the presence of a tert-butyl group, a trichloroethyl group, and an iodoaniline moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide typically involves the following steps:
Formation of the trichloroethyl intermediate: This step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Introduction of the iodoaniline moiety: The intermediate is then reacted with 4-iodoaniline in the presence of a base such as triethylamine to form the desired product.
Final coupling: The final step involves coupling the intermediate with tert-butylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and reduction reactions: The iodoaniline moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The iodoaniline moiety can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide: This compound has a similar structure but with an isopropylamino group instead of the iodoaniline moiety.
4-tert-butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide: This compound features a dimethylphenylamino group in place of the iodoaniline moiety.
4-tert-butyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-benzamide: This compound contains a furan-2-ylmethylamino group instead of the iodoaniline moiety.
Uniqueness
The uniqueness of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodoaniline moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3IN2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(20,21)22)24-15-10-8-14(23)9-11-15/h4-11,17,24H,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOWSSIGSYHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methoxycarbonyl)phenyl]-3-(benzothiazole-2-yl)triazene](/img/structure/B414280.png)
![4-[2,3,4,6-Tetrafluoro-5-(4-morpholinylcarbonyl)benzoyl]morpholine](/img/structure/B414283.png)
![[4-[(2,2-Diphenylcyclopropanecarbonyl)amino]phenyl] 2,2-diphenylcyclopropane-1-carboxylate](/img/structure/B414284.png)


![N-(2-(2-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B414288.png)
![N-{2-(2-ethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B414290.png)
![N-[1-[(benzhydrylamino)carbonyl]-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B414291.png)
![N-[1-(1-azepanylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide](/img/structure/B414292.png)
![N-[1-Allylcarbamoyl-2-(2-ethoxy-phenyl)-vinyl]-benzamide](/img/structure/B414293.png)


